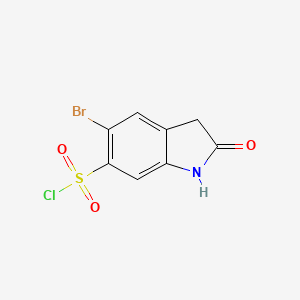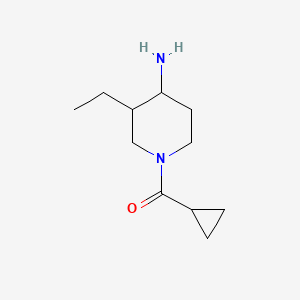
5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromopropyl group at position 5 and two methyl groups at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole typically involves the alkylation of 1,3-dimethylpyrazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the original compound.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: The major product is 5-propyl-1,3-dimethyl-1H-pyrazole.
Applications De Recherche Scientifique
5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Biology: It can serve as a probe to study biological processes and interactions at the molecular level.
Organic Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions. The pyrazole ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
5-(3-iodopropyl)-1,3-dimethyl-1H-pyrazole: Similar structure but with an iodine atom instead of bromine.
5-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrazole: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that chlorine or iodine analogs may not. The bromine atom’s size and reactivity can influence the compound’s physical and chemical properties, making it suitable for particular applications where other halogens might not be as effective.
Propriétés
Formule moléculaire |
C8H13BrN2 |
|---|---|
Poids moléculaire |
217.11 g/mol |
Nom IUPAC |
5-(3-bromopropyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C8H13BrN2/c1-7-6-8(4-3-5-9)11(2)10-7/h6H,3-5H2,1-2H3 |
Clé InChI |
FADMOHCPUWVZOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)CCCBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13180898.png)
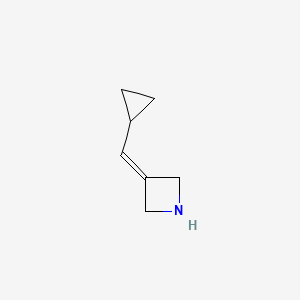
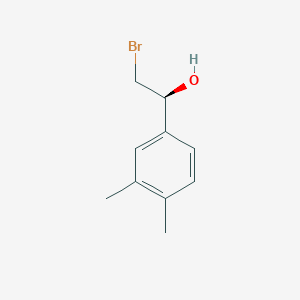
![1-[(E)-2-Bromovinyl]-3,5-difluorobenzene](/img/structure/B13180912.png)

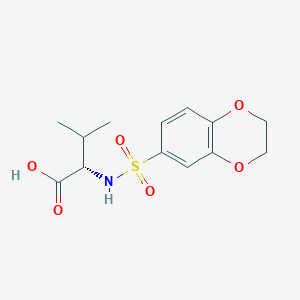
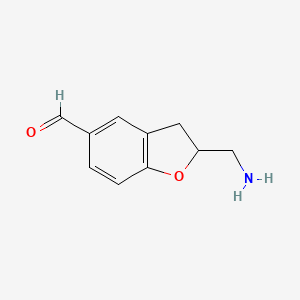
![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B13180929.png)
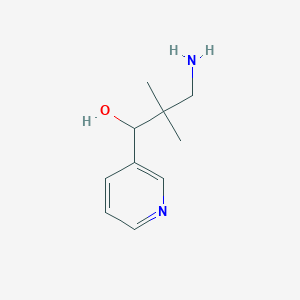
![2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B13180947.png)
